Physicochemical Property Profile of 3,6-Dibromo-4,5-dimethylpyridazine for Synthetic Planning
The target compound exhibits a LogP value of 2.61844, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts, with a TPSA of 25.78 Ų . While no direct head-to-head comparative data are available in peer-reviewed literature for this specific compound, the predicted pKa of 0.29±0.10 suggests significantly weaker basicity compared to unsubstituted pyridazine (pKa ~2.3), attributable to the electron-withdrawing bromine substituents and electron-donating methyl groups that collectively modulate the electron density at the ring nitrogen atoms [1]. The predicted boiling point of 356.3±37.0 °C and density of 1.888±0.06 g/cm³ provide baseline parameters for purification and handling protocols . These property data are derived from vendor-supplied computational predictions and have not been experimentally validated in peer-reviewed studies.
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | LogP 2.61844, TPSA 25.78 Ų, pKa 0.29±0.10, boiling point 356.3±37.0 °C, density 1.888±0.06 g/cm³ |
| Comparator Or Baseline | Not applicable (no direct comparator data available) |
| Quantified Difference | Not calculable |
| Conditions | Computational prediction models (unspecified) |
Why This Matters
These predicted physicochemical parameters inform solubility, membrane permeability, and purification strategy during synthetic planning, though experimental validation is required for critical applications.
- [1] Albert A. Heterocyclic Chemistry: An Introduction. 2nd ed. Athlone Press; 1968. Chapter 7: Six-Membered Rings with Two Heteroatoms. View Source
